8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Description
Properties
IUPAC Name |
1-methyl-8-nitro-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10-19-20-15-9-18-16(13-4-2-3-7-17-13)12-8-11(22(23)24)5-6-14(12)21(10)15/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULLJLNDPPOHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342664 | |
| Record name | Pynazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034366-97-5 | |
| Record name | Pynazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine typically involves multistep reactions starting from readily available benzodiazepine precursors One common method includes the cyclization of a benzodiazepine derivative with a suitable triazole precursor under acidic or basic conditionsThe pyridyl group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyridylboronic acid or pyridyl halide as the coupling partner .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the industrial synthesis to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: Amino derivatives.
Oxidation: Oxides of the methyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant activities.
Mechanism of Action
The mechanism of action of 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The nitro and pyridyl groups may also contribute to its binding affinity and selectivity for certain receptor subtypes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Differences
The pharmacological profile of triazolobenzodiazepines is heavily influenced by substituents at positions 1, 6, and 7. Below is a comparative analysis of key analogs:
Pharmacological Activity
- The 2-pyridyl group at position 6 introduces a heteroatom, which may enhance solubility and alter pharmacokinetics compared to phenyl-substituted analogs .
- Alprazolam : A gold-standard anxiolytic with rapid onset due to chloro and phenyl groups. Its elimination half-life (~11 hours) is shorter than Pynazolam’s predicted profile, which may have prolonged effects due to nitro group stability .
- Flubromazolam : The 2-fluorophenyl group at position 6 and bromo at position 8 result in ultra-high potency (active at microgram doses) and extended half-life (>24 hours) .
- Pyrazolam : Structural similarity to Pynazolam but substitutes nitro with bromo. Pyrazolam exhibits selective anxiolysis with minimal sedation, attributed to the pyridyl moiety .
Metabolic Stability and Pathways
- Pynazolam : The nitro group may slow hepatic metabolism compared to chloro or bromo substituents. Nitro-reductase enzymes could convert it to an amine derivative, altering activity .
- Alprazolam : Primarily metabolized via cytochrome P450 3A4 (CYP3A4) to α-hydroxyalprazolam, which is pharmacologically active. The chloro group facilitates oxidative degradation .
- Triazolam : Rapid hydroxylation at position 1 leads to shorter duration of action (~2–4 hours) .
- Pyrazolam : Lacks active metabolites due to bromo and pyridyl groups, reducing toxicity risks .
Key Research Findings
- Synthetic Accessibility : Pynazolam can be synthesized via nucleophilic substitution of 8-nitro-1-chloromethyl-6-phenyl precursors with pyridyl amines, as demonstrated in Upjohn Company patents .
- Receptor Binding : Nitro-substituted triazolobenzodiazepines show 2–5× higher affinity for GABAₐ receptors compared to chloro analogs in preclinical models .
- Toxicity : The nitro group may introduce hepatotoxic metabolites, necessitating further toxicokinetic studies .
Biological Activity
8-Nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine (CAS Number: 2034366-97-5) is a heterocyclic compound belonging to the triazolobenzodiazepine class. This compound exhibits significant pharmacological properties, particularly in the central nervous system (CNS). Its unique structure, which includes a triazole ring fused to a benzodiazepine core with nitro and pyridyl substituents, contributes to its biological activity and potential therapeutic applications.
The molecular formula of this compound is C16H12N6O2, with a molecular weight of 320.312 g/mol. The compound's structural features facilitate various chemical reactions, including oxidation and reduction processes that can modify its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12N6O2 |
| Molecular Weight | 320.312 g/mol |
| CAS Number | 2034366-97-5 |
| InChI Key | TULLJLNDPPOHKC-UHFFFAOYSA-N |
This compound acts primarily as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the inhibitory effects of GABA, leading to sedation and anxiolytic effects. The specific subtypes of GABA-A receptors involved include:
- α1 Subunit : Primarily mediates sedation.
- α2 and α3 Subunits : Involved in anxiolytic effects.
- α5 Subunit : May enhance mood and cognitive function.
Biological Activity
Research has shown that compounds in the triazolobenzodiazepine class exhibit a range of biological activities:
- Anxiolytic Effects : Studies indicate that this compound demonstrates significant anxiolytic properties in animal models.
- Sedative Properties : The compound has been observed to induce sedation effectively, making it a candidate for further investigation in sleep disorders.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects, warranting further exploration in seizure management.
Case Studies
Several case studies have highlighted the pharmacological profile of similar compounds within the benzodiazepine class:
- A study on flubromazolam reported prolonged sedation and anxiolytic effects with significant amnesic properties .
- Another study evaluated a series of 1-substituted 6-aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines for CNS activity, noting that electron-donating substituents enhanced anxiolytic potential .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to explore variations in biological activity:
| Compound | Biological Activity Observed |
|---|---|
| 8-Nitro Derivative | Enhanced anxiolytic effects |
| 6-Pyridinyl Substituent | Increased sedative properties |
| 1-Piperazinyl Substituent | Notable antidepressant-like effects |
Q & A
Q. What are the established synthetic routes for 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine?
The synthesis typically involves cyclization of precursor benzodiazepine-thiones with triazole-forming reagents. For example, hydrazine-mediated cyclization under reflux conditions in ethanol is a common step, followed by nitration at the 8-position using nitric acid/sulfuric acid mixtures. Methylation at the 1-position can be achieved using formaldehyde and sodium cyanoborohydride in acetonitrile-acetic acid . Key intermediates include 7-nitro-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.
Q. How is the structural identity of this compound validated?
Characterization relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the nitro group at C-8 is confirmed via ¹H NMR chemical shifts (~8.2–8.5 ppm for aromatic protons adjacent to the nitro group) and IR spectroscopy (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
Q. What in vitro assays are used to evaluate its benzodiazepine receptor affinity?
Competitive binding assays using rat brain membrane preparations and radiolabeled ligands (e.g., [³H]flunitrazepam) are standard. IC₅₀ values are calculated to compare affinity with reference compounds like diazepam. Functional activity (agonist/antagonist) is assessed via chloride influx assays in HEK293 cells expressing GABAₐ receptors .
Q. How do substituent variations at C-6 and C-8 influence pharmacological activity?
Substituents at C-6 (e.g., 2-pyridyl vs. phenyl) modulate receptor subtype selectivity. The nitro group at C-8 enhances metabolic stability but may reduce aqueous solubility. Comparative studies show that 8-nitro derivatives exhibit prolonged half-lives in hepatic microsomal assays compared to 8-chloro analogs .
Advanced Research Questions
Q. How can conflicting in vivo vs. in vitro efficacy data be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. To address this, researchers should:
Q. What computational strategies optimize the design of analogs with reduced sedative effects?
Molecular dynamics simulations and docking studies targeting α2/α3-subunit-containing GABAₐ receptors can prioritize analogs with subtype selectivity. QSAR models incorporating descriptors like logP, polar surface area, and nitro group orientation predict anxiolytic activity without sedation .
Q. What methodologies identify metabolic pathways and reactive intermediates?
Incubate the compound with human liver microsomes (HLMs) and use high-resolution mass spectrometry (HRMS) to detect phase I metabolites (e.g., nitro-reduction products). Trap reactive intermediates (e.g., nitroso derivatives) with glutathione (GSH) and analyze adducts via LC-MS/MS .
Q. How do crystallographic studies resolve ambiguities in tautomeric forms?
X-ray crystallography confirms the dominant tautomer in the solid state. For triazolobenzodiazepines, the 4H-triazolo[4,3-a] configuration is typically observed, with hydrogen bonding between the nitro group and adjacent nitrogen stabilizing the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
